molecular formula C12H17NO B2738797 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine CAS No. 1340102-38-6

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Cat. No. B2738797
CAS RN: 1340102-38-6
M. Wt: 191.274
InChI Key: NOYMATFFFNMFNP-UHFFFAOYSA-N
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Description

The compound is an amine derivative with a methoxyphenyl group and a methylcyclopropane group. The methoxyphenyl group is a common motif in organic chemistry and is known to influence the reactivity and properties of the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the methoxyphenyl and methylcyclopropane groups. These groups can affect the compound’s conformation and electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group is a common site of reactivity, and the methoxyphenyl group can influence the compound’s reactivity and selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methylcyclopropane groups. These groups could affect the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(8-11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMATFFFNMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

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